molecular formula C21H17ClN2O2 B14132669 6-Chloro-2-methoxy-N-(2-methoxyphenyl)acridin-9-amine

6-Chloro-2-methoxy-N-(2-methoxyphenyl)acridin-9-amine

Cat. No.: B14132669
M. Wt: 364.8 g/mol
InChI Key: VQNBNCTXKXADOD-UHFFFAOYSA-N
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Description

6-Chloro-2-methoxy-N-(2-methoxyphenyl)acridin-9-amine is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives have been actively researched due to their potential therapeutic applications, including anticancer, antibacterial, and antiviral properties . This compound is characterized by its unique structure, which includes a chloro group, methoxy groups, and an acridine core.

Preparation Methods

The synthesis of 6-Chloro-2-methoxy-N-(2-methoxyphenyl)acridin-9-amine typically involves the reaction of 6,9-dichloro-2-methoxyacridine with appropriate amines in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF). The final products are often obtained through microwave-assisted reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

6-Chloro-2-methoxy-N-(2-methoxyphenyl)acridin-9-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium carbonate, dimethylformamide, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Chloro-2-methoxy-N-(2-methoxyphenyl)acridin-9-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-methoxy-N-(2-methoxyphenyl)acridin-9-amine primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and affecting biological processes such as DNA replication and transcription . This intercalation can inhibit the activity of enzymes like topoisomerase, which are crucial for DNA manipulation.

Comparison with Similar Compounds

Similar compounds include other acridine derivatives such as:

6-Chloro-2-methoxy-N-(2-methoxyphenyl)acridin-9-amine is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the chloro and methoxy groups can enhance its ability to intercalate into DNA and affect its overall pharmacological profile.

Properties

Molecular Formula

C21H17ClN2O2

Molecular Weight

364.8 g/mol

IUPAC Name

6-chloro-2-methoxy-N-(2-methoxyphenyl)acridin-9-amine

InChI

InChI=1S/C21H17ClN2O2/c1-25-14-8-10-17-16(12-14)21(15-9-7-13(22)11-19(15)23-17)24-18-5-3-4-6-20(18)26-2/h3-12H,1-2H3,(H,23,24)

InChI Key

VQNBNCTXKXADOD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC=CC=C4OC

Origin of Product

United States

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